5-Bromo-7-methylindan-4-ol
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Overview
Description
5-Bromo-7-methylindan-4-ol is a chemical compound belonging to the indan family It is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 7th position, and a hydroxyl group at the 4th position on the indan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-methylindan-4-ol typically involves the bromination of 7-methylindan-4-ol. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride under reflux conditions.
Industrial Production Methods
For industrial-scale production, the synthesis may involve multi-step processes starting from commercially available precursors. The process includes bromination, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-7-methylindan-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: 5-Bromo-7-methylindan-4-one.
Reduction: 7-Methylindan-4-ol.
Substitution: 5-Amino-7-methylindan-4-ol or 5-Thio-7-methylindan-4-ol.
Scientific Research Applications
5-Bromo-7-methylindan-4-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study the interactions of brominated compounds with biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-7-methylindan-4-ol involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins or enzymes. The hydroxyl group can form hydrogen bonds, further stabilizing the interaction with biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-7-methylindan-4-one: Similar structure but with a carbonyl group instead of a hydroxyl group.
7-Methylindan-4-ol: Lacks the bromine atom.
5-Amino-7-methylindan-4-ol: Contains an amino group instead of a bromine atom.
Uniqueness
5-Bromo-7-methylindan-4-ol is unique due to the presence of both a bromine atom and a hydroxyl group on the indan ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5-bromo-7-methyl-2,3-dihydro-1H-inden-4-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-6-5-9(11)10(12)8-4-2-3-7(6)8/h5,12H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVSJLQABHNFCLL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1CCC2)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379330 |
Source
|
Record name | 5-bromo-7-methylindan-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175136-06-8 |
Source
|
Record name | 5-bromo-7-methylindan-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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